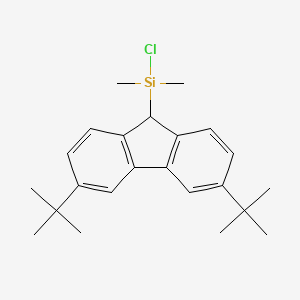
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane
Overview
Description
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is an organosilicon compound that features a fluorenyl group substituted with tert-butyl groups at the 3 and 6 positions, and a dimethylsilyl group attached via a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane typically involves the reaction of 3,6-ditert-butylfluorene with chlorodimethylsilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
3,6-ditert-butylfluorene+chlorodimethylsilane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The fluorenyl moiety can be oxidized under specific conditions to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form various hydrofluorene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted silanes are formed.
Oxidation Products: Fluorenone derivatives are the primary products.
Reduction Products: Hydrofluorene derivatives are obtained.
Scientific Research Applications
Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds and functionalized fluorenes.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Catalysis: It is employed as a ligand in the preparation of catalysts for various organic transformations.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane depends on its specific application. In organic synthesis, the compound acts as a reagent or intermediate, participating in various chemical reactions through its reactive chloro and fluorenyl groups. In catalysis, it functions as a ligand, coordinating to metal centers and influencing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
3,6-ditert-butylfluorene: A precursor in the synthesis of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane.
Chlorodimethylsilane: Another precursor used in the synthesis.
Fluorenylsilane Derivatives: Compounds with similar structural motifs but different substituents on the silicon atom.
Uniqueness: this compound is unique due to the presence of both the bulky tert-butyl groups and the reactive chloro-dimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClSi/c1-22(2,3)15-9-11-17-19(13-15)20-14-16(23(4,5)6)10-12-18(20)21(17)25(7,8)24/h9-14,21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPXZASPWCOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)C(C)(C)C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376710 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329722-47-6 | |
| Record name | 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


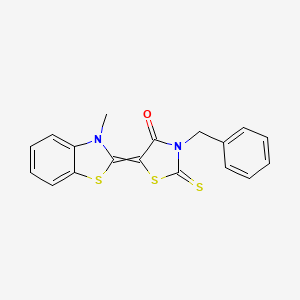
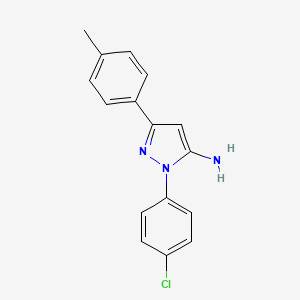
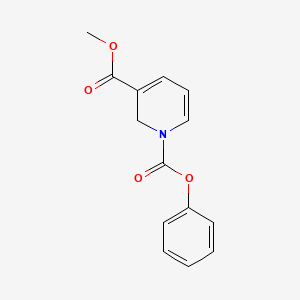
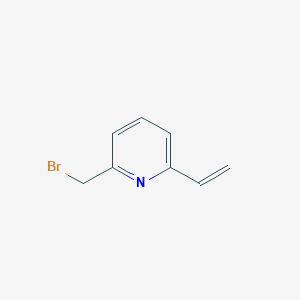

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
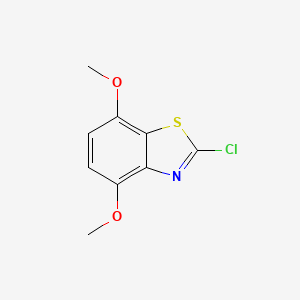
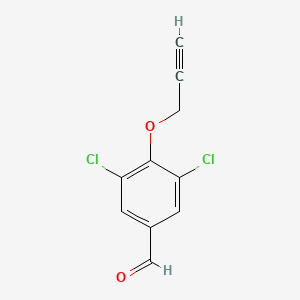
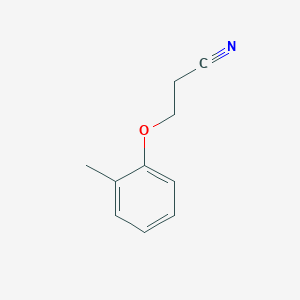
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)
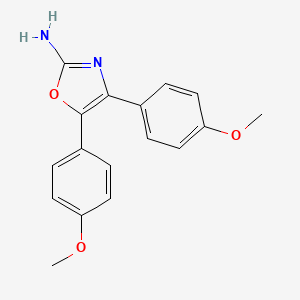
![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)

